REACTION_SMILES
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[CH2:21]1[CH2:22][O:23][CH2:24][CH2:25][NH:26]1.[CH3:27][C:28]#[N:29].[NH:1]1[CH:2]([C:7](=[O:8])[OH:9])[CH2:3][CH2:4][C:5]1=[O:6].[OH2:10].[OH:11][n:12]1[c:13]2[cH:14][cH:15][cH:16][cH:17][c:18]2[n:19][n:20]1>>[NH:1]1[CH:2]([C:7](=[O:9])[N:26]2[CH2:21][CH2:22][O:23][CH2:24][CH2:25]2)[CH2:3][CH2:4][C:5]1=[O:6]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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C1COCCN1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC#N
|
Name
|
O=C1CCC(C(=O)O)N1
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Quantity
|
Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
O=C1CCC(C(=O)O)N1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
On1nnc2ccccc21
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCC(C(=O)N2CCOCC2)N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:21]1[CH2:22][O:23][CH2:24][CH2:25][NH:26]1.[CH3:27][C:28]#[N:29].[NH:1]1[CH:2]([C:7](=[O:8])[OH:9])[CH2:3][CH2:4][C:5]1=[O:6].[OH2:10].[OH:11][n:12]1[c:13]2[cH:14][cH:15][cH:16][cH:17][c:18]2[n:19][n:20]1>>[NH:1]1[CH:2]([C:7](=[O:9])[N:26]2[CH2:21][CH2:22][O:23][CH2:24][CH2:25]2)[CH2:3][CH2:4][C:5]1=[O:6]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCN1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC#N
|
Name
|
O=C1CCC(C(=O)O)N1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CCC(C(=O)O)N1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
On1nnc2ccccc21
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCC(C(=O)N2CCOCC2)N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |